molecular formula C21H26N2O2S B2737522 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1421483-24-0

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No. B2737522
M. Wt: 370.51
InChI Key: YSAGTXMVFXURCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of urea, which is a widely used organic compound in both industrial and pharmaceutical settings. The unique chemical structure of 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea makes it a promising candidate for further research in drug development.

Scientific Research Applications

Synthesis and Chemical Properties

A series of 1,3-disubstituted ureas containing adamantan-1-yl and pyrazole fragments demonstrated inhibitory activity towards human soluble epoxide hydrolase (sEH), highlighting their significance in medicinal chemistry due to their solubility and potential biological applications (D’yachenko et al., 2019). Further, the synthesis and characterization of urea and thiourea derivatives revealed their antibacterial and antifungal activities, as well as the impact of quantum chemical calculations on understanding their molecular properties (Alabi et al., 2020).

Biological Evaluations

Novel adamantylated pyrimidines were synthesized and evaluated for their significant anticancer and antimicrobial properties, underscoring the versatility of adamantane derivatives in therapeutic applications (Orzeszko et al., 2004). The structure-activity relationships of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine sEH were explored, providing insights into their pharmacokinetic profiles and efficacy in reducing inflammatory pain (Rose et al., 2010).

Molecular and Crystal Structure Analysis

The study of substituents in the molecular and crystal structure of 1-(adamantane-1-carbonyl)-3-substituted thioureas using X-ray analysis and quantum chemical calculations revealed the impact of nitrogen substitution on structural properties, offering valuable information for the design of new compounds (Saeed et al., 2014).

Anti-Tuberculosis Activity

The anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives highlighted the potential of furan- and thiophen-2-yl methylated compounds in developing new therapeutic agents (Bai et al., 2011).

Noncovalent Interaction Insights

Quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights from crystallographic and QTAIM analysis, emphasizing the role of these interactions in stabilizing crystal structures and affecting molecular properties (El-Emam et al., 2020).

properties

IUPAC Name

3-(1-adamantyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-20(22-21-9-16-6-17(10-21)8-18(7-16)11-21)23(12-15-3-4-25-14-15)13-19-2-1-5-26-19/h1-5,14,16-18H,6-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGTXMVFXURCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N(CC4=COC=C4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

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